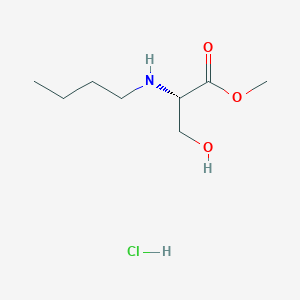
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride
説明
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO3 and its molecular weight is 211.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a compound with notable biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article synthesizes existing research findings, including synthesis methods, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is an amino acid derivative characterized by a hydroxyl group and a butylamino substituent. The synthesis typically involves the reaction of methyl esters with butylamine under controlled conditions to ensure purity and yield.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methyl ester + Butylamine | 80.8 |
| 2 | Hydrochloric acid treatment | High purity confirmed via NMR |
2. Biological Activity
The compound exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter transporters. Research indicates that it has a moderate inhibitory effect on the GABA transporters (mGAT1, mGAT3, mGAT4), which are critical for neurotransmitter regulation in the central nervous system.
Table 2: Inhibition Potency on GABA Transporters
| Transporter | pIC50 ± SEM |
|---|---|
| mGAT1 | 4.24 ± 0.05 |
| mGAT3 | 4.76 ± 0.05 |
| mGAT4 | 4.95 ± 0.05 |
The mechanism of action involves the binding of this compound to the active sites of GABA transporters, leading to altered neurotransmitter uptake and increased GABAergic signaling. This modulation can potentially have therapeutic implications for conditions such as epilepsy and anxiety disorders.
4. Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Kragler et al. (2005) demonstrated that derivatives of this compound could effectively inhibit GABA uptake in neuronal cultures, suggesting its potential as a therapeutic agent for enhancing GABAergic transmission.
- A study by Wein et al. highlighted structural modifications that enhance binding affinity to various GABA transporter subtypes, indicating that even minor changes in substituents can significantly impact biological activity.
5. Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile is a critical consideration. Preliminary assessments have indicated potential concerns regarding skin irritation and sensitization, necessitating further toxicological studies to evaluate its safety in clinical settings.
Table 3: Toxicological Concerns
| Endpoint | Concern Level |
|---|---|
| Skin Irritation | Moderate |
| Sensitization | High |
| Carcinogenicity | Under Review |
特性
IUPAC Name |
methyl (2S)-2-(butylamino)-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-4-5-9-7(6-10)8(11)12-2;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFPNSRHGPZRO-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CO)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H](CO)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















